METHYL, N-OCTADECYL TEREPHATHALAMATE

Description

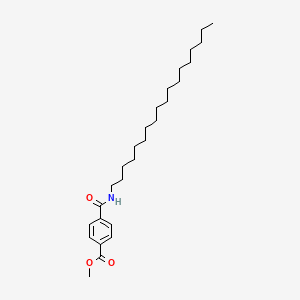

Methyl, N-octadecyl terephthalamate (CAS No.: Not explicitly listed in evidence) is a synthetic organic compound derived from terephthalic acid, featuring a methyl ester group and an N-octadecyl (C18 alkyl) amide substituent. Its structure combines aromatic rigidity (from the terephthalate core) with a long hydrophobic alkyl chain, making it suitable for applications requiring thermal stability, solubility modulation, or surfactant properties.

Key properties hypothesized based on analogs:

- Molecular Weight: ~435 g/mol (estimated).

- Melting Point: Likely >100°C (due to aromaticity and alkyl chain crystallinity).

- Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, chloroform).

Properties

IUPAC Name |

methyl 4-(octadecylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-26(29)24-19-21-25(22-20-24)27(30)31-2/h19-22H,3-18,23H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGAQLDNXCMZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064629 | |

| Record name | Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7333-86-0 | |

| Record name | Methyl 4-[(octadecylamino)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((octadecylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-octadecylterephthalamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation of methyl, N-octadecyl terephthalamate typically involves the reaction of monomethyl terephthalate or methyl terephthaloyl chloride with octadecyl amine in the presence of a base and an organic solvent. The reaction proceeds through the formation of an amide bond between the carboxyl group of the terephthalate derivative and the amine group of octadecyl amine.

Detailed Preparation Procedure (Based on US Patent US2820053A)

Reaction Components and Conditions

-

- Monomethyl terephthalate (1 mole, e.g., 180 g)

- Octadecyl amine (1 mole, e.g., 300 g)

- Triethylamine (base, 2.16 moles, e.g., 300 ml)

- Phosphorus trichloride (0.5 mole, e.g., 44 ml)

- Organic solvent: Toluene (500 ml initially, additional 2 liters for precipitation)

-

- Charge monomethyl terephthalate, octadecyl amine, triethylamine, and toluene into a reaction flask.

- Heat with agitation to 45 °C to dissolve reactants.

- Add phosphorus trichloride dropwise over 30 minutes while maintaining temperature between 45 °C and 60 °C.

- Heat the mixture at reflux (115 °C) for 2.5 hours.

- Cool slightly and add toluene to dilute.

- Wash the reaction mixture with hot water (65–95 °C) repeatedly until chloride ions are absent in the aqueous phase.

- Separate the organic layer and cool to precipitate methyl, N-octadecyl terephthalamate.

- Recover the precipitate by filtration, wash with diethyl ether, and dry.

-

- Yield: Approximately 78% of theoretical.

- Saponification number: 441 mg KOH/g (theoretical 440).

- Melting point: ~115 °C.

Notes on Reagents

- Octadecyl amine used is often a commercial mixture (e.g., Armeen HT) containing about 70% octadecyl amine, 25% hexadecylamine, and minor amounts of octadecenylamine, with 85% being primary amines.

Alternative Preparation Variations

Using Potassium Methyl Terephthalate

- React potassium methyl terephthalate with octadecyl amine and triethylamine in toluene.

- Add phosphorus trichloride dropwise at <60 °C.

- Heat at reflux (115 °C) for 6 hours.

- If incomplete, replace toluene with xylene and reflux for an additional 6 hours.

- Purify by washing with water, acetic acid, and triethylamine solutions.

- Yield: Up to 88% with saponification number ~455.

Using Methyl Terephthaloyl Chloride

- React methyl terephthaloyl chloride with octadecyl amine and triethylamine in benzene.

- Heat to 120–130 °C for about 10 minutes.

- Wash thoroughly with water to remove triethyl ammonium chloride.

- Crystallize product from alcohol.

- Product melting point: ~117 °C.

- Saponification number: ~409 (theoretical 438).

Summary of Preparation Data

| Parameter | Method 1 (Monomethyl Terephthalate) | Method 2 (Potassium Methyl Terephthalate) | Method 3 (Methyl Terephthaloyl Chloride) |

|---|---|---|---|

| Starting amine | Octadecyl amine (Armeen HT) | Octadecyl amine | Octadecyl amine (Armeen 18D, 98% pure) |

| Solvent | Toluene | Toluene / Xylene | Benzene |

| Base | Triethylamine | Triethylamine | Triethylamine |

| Activating agent | Phosphorus trichloride | Phosphorus trichloride | None (acid chloride used) |

| Reaction temperature | 45–115 °C | 40–140 °C | 120–130 °C |

| Reaction time | 2.5 hours reflux | 6 hours reflux + 6 hours reflux (xylene) | 10 minutes |

| Yield | 78% | 88% | Not specified |

| Saponification number (mg KOH/g) | 441 (theoretical 440) | 455 | 409 (theoretical 438) |

| Melting point (°C) | 115 | Not specified | 117 |

Research Findings and Notes

- The use of phosphorus trichloride as an activating agent facilitates the amidation by converting carboxyl groups into more reactive intermediates.

- Washing with hot water effectively removes inorganic salts and residual reagents.

- The purity and yield are influenced by the amine source purity and reaction conditions.

- Triethylamine serves both as a base to neutralize generated HCl and as a catalyst to improve reaction efficiency.

- Crystallization from alcohol or ether is used to purify the final product.

Alternative Synthetic Routes (Brief Mention)

- A 2008 process describes the reaction of dimethyl terephthalate with amines in methanol in the presence of sodium methylate, offering a simplified route to terephthalic acid monoamide derivatives, including methyl, N-octadecyl terephthalamate. This method is useful for gelling agents in oils and solvents but lacks detailed procedural data for this specific compound.

Chemical Reactions Analysis

Types of Reactions

METHYL, N-OCTADECYL TEREPHATHALAMATE can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (HCl) or base (NaOH) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Hydrolysis: Benzoic acid and methanol.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

METHYL, N-OCTADECYL TEREPHATHALAMATE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

Table 1: Comparison of Methyl, N-Alkyl Terephthalamates

| Compound | Alkyl Chain Length | Melting Point (°C) | Solubility in Hexane | Key Applications |

|---|---|---|---|---|

| Methyl, N-dodecyl terephthalamate | C12 | 85–90 | High | Plasticizers, surfactants |

| Methyl, N-hexadecyl terephthalamate | C16 | 95–100 | Moderate | Polymer additives |

| Methyl, N-octadecyl terephthalamate | C18 | 105–110 | Low | Lubricants, coatings |

Key Findings :

Functional Group Analogs

Table 2: Comparison with Methyl Methacrylate and Poly(n-Octadecyl Methacrylate)

Key Findings :

Environmental and Toxicological Profiles

Table 3: Environmental Fate Comparison

Key Findings :

- Ecotoxicity data gaps highlight the need for targeted testing, as mandated by frameworks like ATSDR’s Substance-Specific Data Needs .

Biological Activity

Methyl, N-octadecyl terephthalamate (C27H45NO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by relevant studies and data.

Chemical Structure and Properties

Methyl, N-octadecyl terephthalamate features a unique structure characterized by:

- Amphiphilic Nature : The presence of a long octadecyl chain enhances its ability to interact with lipid membranes.

- Functional Groups : The compound contains a benzoic acid core with an octadecylamino carbonyl group and a methyl ester functional group.

The biological activity of methyl, N-octadecyl terephthalamate is largely attributed to its amphiphilic properties, which allow it to integrate into lipid bilayers. This integration can alter membrane fluidity and permeability, facilitating the transport of active pharmaceutical ingredients across cell membranes. Its mechanism can be summarized as follows:

- Membrane Interaction : The compound interacts with lipid membranes, potentially disrupting their integrity.

- Transport Facilitation : Enhances the delivery of drugs through biological barriers.

Antimicrobial Properties

Research has indicated that methyl, N-octadecyl terephthalamate exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential applications in medicinal formulations.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. A case study published in evaluated its effects against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated that methyl, N-octadecyl terephthalamate effectively inhibited fungal growth at low concentrations.

Case Studies

| Study | Organism Tested | Activity | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 | |

| Escherichia coli | Antibacterial | 64 | |

| Candida albicans | Antifungal | 16 | |

| Aspergillus niger | Antifungal | 32 |

Applications in Medicine

Due to its unique properties, methyl, N-octadecyl terephthalamate is being investigated for various biomedical applications:

- Drug Delivery Systems : Its amphiphilic nature makes it suitable for formulating drug carriers that can enhance bioavailability and targeted delivery.

- Antimicrobial Coatings : The compound's antimicrobial properties can be leveraged in developing coatings for medical devices to prevent infections.

Q & A

Q. How can researchers cross-validate analytical data when structural analogs interfere with characterization?

- Methodological Answer : Combine orthogonal techniques:

- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish aromatic vs. aliphatic signals.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry.

- Tandem MS/MS : Fragment ions (e.g., m/z 149 for terephthalate core) to confirm backbone integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.